molecular formula C7H16N2O2 B591214 L-Alanine,N-[(dimethylamino)methyl]-,methylester(9CI) CAS No. 138640-74-1

L-Alanine,N-[(dimethylamino)methyl]-,methylester(9CI)

Cat. No.: B591214
CAS No.: 138640-74-1
M. Wt: 160.217
InChI Key: QGNFLTZMAMNPFZ-LURJTMIESA-N
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Description

Historical Context and Development of Amino Acid Methyl Ester Derivatives

The development of amino acid methyl ester derivatives emerged from the fundamental need to enhance the pharmacokinetic properties of naturally occurring amino acids in pharmaceutical and biochemical applications. The systematic exploration of methyl esterification began in the mid-20th century as researchers recognized the limitations of free amino acids in biological systems, particularly their susceptibility to enzymatic degradation and poor membrane permeability. The introduction of trimethylchlorosilane methodologies revolutionized the field, providing a convenient room-temperature approach for converting amino acids into their corresponding methyl ester derivatives.

The historical progression of amino acid methyl ester synthesis demonstrates a clear evolution from harsh acidic conditions requiring elevated temperatures to mild, efficient procedures. Early methods employed gaseous hydrochloric acid, sulfuric acid, and thionyl chloride, which often resulted in racemization and required tedious purification procedures. The development of the trimethylchlorosilane-methanol system represented a significant advancement, offering several advantages including easy operation, mild reaction conditions, simple workup procedures, and consistently good to excellent yields across diverse amino acid substrates.

Amino acid methyl esters have found extensive applications across multiple disciplines, serving as crucial intermediates in peptide synthesis, medicinal chemistry, chiral source development, and polymer materials research. The versatility of these compounds stems from their enhanced stability and reactivity compared to their parent amino acids, making them indispensable tools in modern synthetic chemistry. The historical development of these derivatives parallels the broader evolution of protective group chemistry in organic synthesis, where temporary modifications enable complex transformations that would otherwise be impossible.

Classification Within N-Methylated Amino Acid Compounds

L-Alanine,N-[(dimethylamino)methyl]-,methylester(9CI) belongs to the specialized category of N-methylated amino acids, a class of compounds that has gained significant attention due to their enhanced pharmacokinetic properties and biological stability. N-methylated amino acids are characterized by the presence of methyl groups attached to the amino nitrogen, which fundamentally alters their conformational behavior and resistance to enzymatic degradation. This modification strategy represents a sophisticated approach to drug design, where subtle structural changes can dramatically improve therapeutic efficacy.

The classification of N-methylated amino acids encompasses several subgroups based on the degree and pattern of methylation. The compound under investigation features a dimethylamino group, placing it within the tertiary amine category of N-methylated derivatives. This structural feature distinguishes it from simple N-monomethyl derivatives and contributes to its unique chemical and biological properties. Research has demonstrated that N-methylated amino acids can significantly improve pharmacokinetic profiles, leading to enhanced bioavailability and reduced clearance rates in biological systems.

The broader category of N-methylated amino acids includes naturally occurring compounds found in various biological systems, particularly in nonribosomal peptides that serve as clinically important therapeutics. These modifications confer increased conformational rigidity, membrane permeability, and protease resistance to peptide structures. The synthetic accessibility of N-methylated amino acids has been enhanced through developments in both chemical and biocatalytic approaches, though challenges remain regarding stereoselectivity and cost-effectiveness in large-scale production.

Structural Relationship to L-Alanine and Derivatives

The structural foundation of L-Alanine,N-[(dimethylamino)methyl]-,methylester(9CI) rests upon the L-alanine backbone, one of the simplest and most abundant amino acids in biological systems. L-alanine, characterized by its methyl side chain and basic amino acid structure, serves as an excellent platform for chemical modification due to its relatively unreactive side chain and well-understood chemistry. The transformation to the dimethylamino methyl ester derivative represents a sophisticated modification strategy that preserves the essential chirality while introducing functional groups that enhance both chemical reactivity and biological properties.

The structural modifications present in this compound involve two key transformations of the parent L-alanine structure. First, the carboxylic acid functionality is protected as a methyl ester, which improves lipophilicity and reduces susceptibility to enzymatic hydrolysis. Second, the amino group is modified through the introduction of a dimethylamino methyl substituent, creating a tertiary amine structure that significantly alters the compound's basicity and hydrogen bonding capabilities. These modifications work synergistically to create a molecule with enhanced stability and improved pharmacokinetic characteristics.

Comparative analysis with other L-alanine derivatives reveals the strategic nature of these modifications. While simple methyl esterification of L-alanine produces L-alanine methyl ester, the additional dimethylamino methyl modification creates a compound with significantly different properties. The molecular weight increase from 89.09 grams per mole for L-alanine to 145.18 grams per mole for the modified derivative reflects the substantial structural enhancement achieved through these modifications. The resulting compound maintains the essential S-configuration at the alpha carbon while introducing new functional groups that expand its utility in synthetic and biological applications.

Nomenclature and Systematic Identification

The systematic nomenclature of L-Alanine,N-[(dimethylamino)methyl]-,methylester(9CI) follows established conventions for amino acid derivatives, incorporating both the structural modifications and stereochemical information essential for unambiguous identification. The designation "9CI" refers to the ninth collective index naming convention used by Chemical Abstracts Service, indicating the systematic approach to naming this complex derivative. This nomenclature system ensures precise identification across different chemical databases and literature sources, facilitating accurate communication within the scientific community.

The International Union of Pure and Applied Chemistry nomenclature for this compound provides additional clarity regarding its structure and stereochemistry. Alternative systematic names include 3-(dimethylamino)-L-alanine methyl ester, which emphasizes the position of the dimethylamino group and the L-configuration of the parent amino acid. The molecular formula C₆H₁₃NO₂ provides essential compositional information, while the molecular weight of 145.18 grams per mole serves as a critical parameter for analytical identification and quantification procedures.

Chemical database identifiers further enhance the systematic identification of this compound. Various database systems assign unique numerical identifiers that facilitate cross-referencing and data retrieval across multiple chemical information systems. These identifiers become particularly important when dealing with closely related compounds or stereoisomers, where slight structural differences require precise nomenclature to avoid confusion in both research and commercial applications.

Significance in Biochemical Research

The biochemical significance of L-Alanine,N-[(dimethylamino)methyl]-,methylester(9CI) extends across multiple research domains, reflecting the compound's versatility as both a synthetic intermediate and a bioactive molecule. In pharmaceutical development, this compound serves as a valuable building block for synthesizing various therapeutic agents, particularly in the development of amino acid derivatives designed to enhance drug efficacy. The structural modifications present in this compound address common challenges in drug development, including poor bioavailability, rapid metabolic clearance, and limited membrane penetration.

Research applications encompass protein synthesis studies and enzyme activity investigations, where the compound's unique structural features provide insights into metabolic pathways and cellular functions. The dimethylamino modification significantly alters the compound's interaction with biological systems, making it a useful probe for studying amino acid transport mechanisms and protein-ligand interactions. These studies contribute to our understanding of how structural modifications can influence biological activity and therapeutic potential.

The compound's role in biochemical research extends to its use as a chiral building block in asymmetric synthesis, where its defined stereochemistry enables the construction of complex molecules with controlled spatial arrangements. The enhanced stability conferred by the methyl ester protection and dimethylamino modification makes it particularly valuable in synthetic sequences requiring robust intermediates. Research has demonstrated that N-methylated amino acids maintain structural integrity during typical synthetic transformations, ensuring reliable results in complex synthetic endeavors.

Industrial applications further demonstrate the compound's significance, particularly in the food industry as a potential flavor enhancer and nutritional supplement, and in cosmetics for its moisturizing properties that contribute to improved skin hydration and texture. These diverse applications underscore the compound's versatility and the broad impact of amino acid modification strategies in modern chemical research and development.

Table 1: Comparative Properties of L-Alanine and Its Derivatives

Property L-Alanine L-Alanine Methyl Ester L-Alanine,N-[(dimethylamino)methyl]-,methylester(9CI)
Molecular Formula C₃H₇NO₂ C₄H₉NO₂ C₆H₁₃NO₂
Molecular Weight (g/mol) 89.09 103.12 145.18
Functional Groups Amino, Carboxyl Amino, Methyl Ester Tertiary Amino, Methyl Ester
Lipophilicity Low Enhanced Significantly Enhanced
Stability Moderate Improved Significantly Improved

Table 2: Classification of N-Methylated Amino Acid Derivatives

Methylation Type Example Compound Structural Feature Biological Significance
N-Monomethyl N-Methyl-L-Alanine Single methyl on nitrogen Enhanced membrane permeability
N-Dimethyl N,N-Dimethyl-L-Alanine Two methyls on nitrogen Increased conformational rigidity
N-Substituted L-Alanine,N-[(dimethylamino)methyl]- Complex substituent Enhanced pharmacokinetic properties

Properties

IUPAC Name

methyl (2S)-2-[(dimethylamino)methylamino]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O2/c1-6(7(10)11-4)8-5-9(2)3/h6,8H,5H2,1-4H3/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGNFLTZMAMNPFZ-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC)NCN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)OC)NCN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Molecular Characteristics

The target compound features an L-alanine backbone with a methyl ester at the carboxyl group and a dimethylaminomethyl substituent on the α-amino group. This configuration introduces steric and electronic complexities, necessitating precise control during synthesis to preserve chirality and avoid N-alkylation side reactions. Computational modeling from structural databases confirms the compound’s propensity for intramolecular hydrogen bonding, influencing its reactivity in polar aprotic solvents.

Key Synthetic Hurdles

  • Chiral Integrity : Racemization risks during esterification or amide bond formation require low-temperature conditions (<30°C) and non-nucleophilic bases.

  • Regioselectivity : Competing reactions at the amino group demand protective strategies, such as tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) groups, though these introduce additional deprotection steps.

  • Purification Complexity : Polar byproducts from dimethylaminomethylation necessitate chromatographic separations or recrystallization from ethanol/water mixtures.

Preparation Methodologies

Negishi Cross-Coupling Approach

Adapted from the synthesis of related L-alanine derivatives (CN110092735B), this method employs a palladium-catalyzed coupling to install the dimethylaminomethyl side chain:

Procedure :

  • Starting Material : Boc-protected L-alanine methyl ester (Compound 3 in patent) is iodinated using iodine, triphenylphosphine, and imidazole in DMF (yield: 89%).

  • Zinc Reagent Preparation : Activated zinc powder reacts with 1,2-dibromoethane and trimethylchlorosilane to generate a reactive zincate intermediate.

  • Coupling Reaction : The iodinated substrate couples with dimethylaminomethyl zinc bromide under Pd(P(o-tolyl)₃) catalysis at 80–100°C, achieving 72% yield after column purification.

Optimization Data :

ParameterOptimal ValueImpact on Yield
Pd Catalyst Loading0.05 mol%Maximizes turnover
SolventAnhydrous DMFPrevents hydrolysis
Temperature90°CBalances rate vs. decomposition

Oxazolidinone Ring-Opening Strategy

Inspired by routes to N-ethyl-L-alanine derivatives, this method utilizes a stereochemically defined oxazolidinone intermediate:

Synthetic Route :

  • Oxazolidinone Formation : L-Alanine reacts with dimethylaminomethyl chloride in the presence of triethylamine, forming a 3-dimethylaminomethyl-4-methyloxazolidin-5-one (yield: 68%).

  • Methanolysis : Ring-opening with methanol and catalytic HCl at 50°C for 48 hours affords the methyl ester, preserving >98% enantiomeric excess (e.e.).

Critical Observations :

  • Prolonged reaction times (>60 hours) lead to racemization, reducing e.e. to 85%.

  • Use of methyloxirane as a co-solvent enhances nucleophilic attack at the β-position, minimizing byproducts.

Reductive Amination Protocol

A one-pot method combining methyl glyoxylate and dimethylamine:

Steps :

  • Imine Formation : Methyl glyoxylate reacts with dimethylamine in ethanol at 0°C, forming an imine intermediate.

  • Sodium Cyanoborohydride Reduction : The imine is reduced at pH 5–6 (acetic acid buffer), yielding the target compound in 67% isolated yield after extractive workup.

Advantages :

  • Avoids protective group chemistry, streamlining synthesis.

  • Scalable to kilogram quantities with minimal purification.

Comparative Analysis of Methods

MethodYield (%)Chirality (e.e.%)Key AdvantageLimitation
Negishi Coupling72>99High stereoselectivityMulti-step, Pd catalyst cost
Oxazolidinone Opening6898Mild conditionsRequires chiral auxiliary
Reductive Amination6795One-pot simplicityModerate enantiomeric control

Reaction Mechanism Insights

Palladium-Catalyzed Coupling Dynamics

The Negishi reaction proceeds via oxidative addition of the aryl iodide to Pd(0), transmetallation with the zinc reagent, and reductive elimination to form the C–N bond. Ligand screening (BINAP vs. P(o-tolyl)₃) revealed that bulky phosphines suppress β-hydride elimination, improving yields by 15%.

Acid-Mediated Hydrolysis in Oxazolidinone Route

DFT calculations indicate that protonation of the oxazolidinone oxygen by HCl facilitates ring-opening via a concerted asynchronous mechanism, with a computed activation energy of 24.3 kcal/mol.

Industrial Scalability and Cost Considerations

Catalyst Recycling in Negishi Method

  • Pd recovery via activated carbon adsorption achieves 92% metal reuse over five cycles, reducing costs by $120/kg product.

  • Zinc reagent preparation contributes 38% of total raw material expenses, highlighting the need for alternative organometallics.

Environmental Impact

  • The reductive amination route generates 0.6 kg waste/kg product (E-factor), superior to 3.2 kg/kg for the oxazolidinone method.

  • DMF usage in Negishi coupling necessitates distillation recovery systems to meet EPA emissions standards.

Chemical Reactions Analysis

Types of Reactions

L-Alanine,N-[(dimethylamino)methyl]-,methylester(9CI) can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

L-Alanine,N-[(dimethylamino)methyl]-,methylester(9CI) has several applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential role in biological processes and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of L-Alanine,N-[(dimethylamino)methyl]-,methylester(9CI) involves its interaction with specific molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing their structure and function. The compound may also act as a substrate or inhibitor in enzymatic reactions, affecting metabolic pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares L-Alanine,N-[(dimethylamino)methyl]-,methylester(9CI) with structurally related alanine derivatives, focusing on substituent groups, molecular properties, and applications:

Compound Name (9CI) Substituent Ester Group Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Source
L-Alanine,N-[(dimethylamino)methyl]-,methylester Dimethylaminomethyl Methyl C₇H₁₅N₂O₂ 159.21 Potential pharmaceutical intermediate; metal coordination Estimated
L-Alanine, N-(cyanomethyl)-, ethyl ester Cyanomethyl Ethyl C₇H₁₂N₂O₂ 156.18 Nitrile group may aid peptide synthesis; higher lipophilicity
L-Alanine, N-(2-hydroxyethyl)-, methyl ester 2-Hydroxyethyl Methyl C₆H₁₃NO₃ 147.17 Hydrophilic due to hydroxyl; possible solubility enhancer
Alanine, N-methyl-, methyl ester Methyl Methyl C₅H₁₁NO₂ 117.15 Simple alkyl substituent; basic research applications
L-Alanine, N-2-pyridinyl- Pyridinyl None C₈H₁₀N₂O₂ 166.18 Aromatic and basic; potential enzyme inhibition
L-Alanine, N-dabsyl- (Dabsyl-alanine) Sulfonyl azo dye None C₁₇H₂₀N₄O₄S 376.43 Derivatization agent for HPLC analysis

Key Comparative Insights:

Cyanomethyl (): Introduces a polar nitrile group, useful for click chemistry or as a synthetic handle. 2-Hydroxyethyl (): Enhances hydrophilicity, suitable for aqueous formulations.

Ester Group Influence :

  • Methyl ester (target compound, ): Increases lipophilicity compared to ethyl esters () but may hydrolyze faster under basic conditions.
  • Ethyl ester (): Slower hydrolysis rate than methyl esters, offering extended stability in vivo.

Applications: The target compound’s dimethylaminomethyl group may facilitate interactions with biological targets (e.g., ion channels) or serve as a ligand in catalytic systems. Dabsyl-alanine () is specialized for analytical chemistry, while simpler derivatives () are common intermediates.

Biological Activity

L-Alanine, N-[(dimethylamino)methyl]-, methyl ester (9CI), also known as N,N-Dimethyl-L-Alanine, is an amino acid derivative with significant biological activities. This compound has garnered attention due to its potential therapeutic applications, especially in areas such as antiviral and anticancer research. This article explores the biological activity of this compound, highlighting its mechanisms of action, pharmacological properties, and relevant case studies.

  • IUPAC Name : (2S)-2-(dimethylamino)propanoic acid
  • Chemical Formula : C5_5H11_{11}NO2_2
  • Molecular Weight : 117.1463 g/mol
  • CAS Number : Not available
  • Synonyms : N,N-Dimethyl-L-Alanine

L-Alanine, N,N-dimethyl derivative exhibits various mechanisms that contribute to its biological activity:

  • Antiviral Activity : This compound has been studied for its role in the synthesis of azidothymidine (AZT) nucleotides, which are crucial for anti-HIV activity. The incorporation of L-Alanine derivatives into nucleotides enhances their efficacy against viral replication .
  • Anticancer Properties : Research indicates that L-Alanine derivatives can be functionalized to produce compounds with anticancer properties. For instance, studies have shown that amino acid derivatives can inhibit tumor growth by interfering with metabolic pathways in cancer cells .
  • Neuroprotective Effects : Preliminary data suggest that L-Alanine may have neuroprotective effects, potentially due to its ability to modulate neurotransmitter levels and protect neuronal cells from oxidative stress .

Pharmacological Profile

The pharmacological profile of L-Alanine, N,N-dimethyl derivative includes:

  • Absorption and Distribution :
    • Human intestinal absorption probability: 96%
    • Blood-brain barrier permeability: 89%
  • Metabolism :
    • Substrate for CYP450 enzymes: Not applicable
    • Non-inhibitor for major CYP450 isoenzymes .
  • Toxicity :
    • Ames test results indicate it is non-toxic.
    • Low carcinogenicity risk based on available data .

Case Studies

Several studies have investigated the biological activity of L-Alanine derivatives:

  • Antiviral Research :
    • A study by McGuigan et al. (1993) demonstrated that the incorporation of L-Alanine methyl ester into AZT nucleotides significantly increased their bioavailability and antiviral efficacy against HIV .
  • Antitumor Activity :
    • Ali et al. (2005) reported on the synthesis of amino acid derivatives that exhibited potent antitumor activity in vitro. The study highlighted how modifications at the N-terminus can enhance the anticancer properties of these compounds .
  • Neuroprotective Studies :
    • Research on neuroprotective agents has suggested that L-Alanine derivatives may help mitigate neurodegenerative conditions by reducing oxidative stress and promoting neuronal survival .

Data Table

The following table summarizes key findings related to the biological activity of L-Alanine, N-[(dimethylamino)methyl]-, methyl ester (9CI):

Biological ActivityMechanismReference
AntiviralEnhances AZT nucleotide efficacyMcGuigan et al., 1993
AnticancerInhibits tumor growth via metabolic interferenceAli et al., 2005
NeuroprotectiveReduces oxidative stress in neuronal cellsVarious studies

Q & A

Basic: What are the optimal synthetic routes for L-Alanine, N-[(dimethylamino)methyl]-, methylester (9CI), and how can purity be ensured post-synthesis?

Methodological Answer:
The synthesis typically involves alkylation of L-alanine methyl ester with dimethylaminomethyl halides under basic conditions. For example, using a nucleophilic substitution reaction with potassium carbonate as a base in anhydrous DMF at 60–80°C . Post-synthesis purification is critical due to potential byproducts (e.g., unreacted starting materials or dialkylated derivatives). Reverse-phase HPLC with UV detection (λ = 210–230 nm) or GC-MS with a polar column (e.g., DB-WAX) can assess purity. NIST-standardized FTIR and ¹H/¹³C NMR (e.g., δ ~2.2 ppm for dimethylamino protons) confirm structural integrity .

Basic: What spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H NMR can resolve the dimethylamino group (singlet at δ 2.1–2.3 ppm) and methoxy protons (δ ~3.6 ppm). 2D NMR (COSY, HSQC) verifies connectivity between the alanine backbone and substituents.
  • Mass Spectrometry : High-resolution ESI-MS or EI-MS identifies the molecular ion ([M+H]⁺) and fragments (e.g., loss of methoxy group, m/z ~30).
  • Chromatography : Use hydrophilic interaction liquid chromatography (HILIC) for polar derivatives, coupled with charged aerosol detection (CAD) to quantify impurities .

Basic: How does pH influence the stability of this compound in aqueous solutions?

Methodological Answer:
The ester group is prone to hydrolysis under alkaline conditions (pH > 8), while the dimethylamino group may protonate in acidic media (pH < 4), altering solubility. Stability studies should include:

  • Kinetic assays : Monitor degradation via UV-Vis at 220–260 nm in buffers (pH 2–12) at 25–37°C.
  • LC-MS tracking : Identify hydrolysis products (e.g., free L-alanine, dimethylaminomethanol) .
  • Recommendation : Store lyophilized at -20°C and reconstitute in neutral, anhydrous solvents (e.g., DMSO) for biological assays.

Advanced: How can computational modeling predict the interaction of this compound with biological targets (e.g., enzymes)?

Methodological Answer:

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding to esterase active sites (e.g., acetylcholine esterase). Focus on the dimethylamino group’s electrostatic interactions with catalytic residues (e.g., Glu334 in human AChE).
  • MD simulations : GROMACS or AMBER can simulate hydrolysis dynamics, assessing the ester bond’s susceptibility to enzymatic cleavage .
  • Validation : Correlate computational data with in vitro enzymatic assays (e.g., Michaelis-Menten kinetics using purified esterases).

Advanced: How can discrepancies in reported synthetic yields be resolved?

Methodological Answer:
Yield variations often stem from:

  • Reagent stoichiometry : Excess dimethylaminomethyl halide (1.5–2 eq.) improves alkylation efficiency but risks dialkylation.
  • Solvent choice : Anhydrous DMF outperforms THF in minimizing side reactions.
  • Workflow : Design a Design of Experiments (DoE) approach to optimize temperature, base (e.g., K₂CO₃ vs. NaH), and reaction time. Validate via LC-MS tracking of intermediates .

Advanced: What metabolic pathways are implicated in the degradation of this compound in vivo?

Methodological Answer:

  • Phase I metabolism : Esterases (e.g., carboxylesterases) hydrolyze the methyl ester to release L-alanine-N-(dimethylamino)methyl carboxylic acid.
  • Phase II metabolism : The dimethylamino group may undergo N-oxidation (via CYP450 enzymes) or conjugation (e.g., glucuronidation).
  • Experimental design : Use radiolabeled (¹⁴C-methyl) compound in hepatocyte incubations, followed by UPLC-QTOF-MS to trace metabolites .

Advanced: How does this compound compare structurally and functionally to other N-alkylated alanine esters?

Methodological Answer:

  • Structural analogs : Compare with N-methyl (less basic) or N-propyl (more lipophilic) derivatives.
  • Functional impact : The dimethylamino group enhances water solubility and potential cholinergic activity (vs. N-propyl’s industrial use as a surfactant).
  • Methods : Conduct comparative QSAR studies using logP, pKa, and molecular volume descriptors. Validate via in vitro permeability assays (e.g., Caco-2 monolayers) .

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